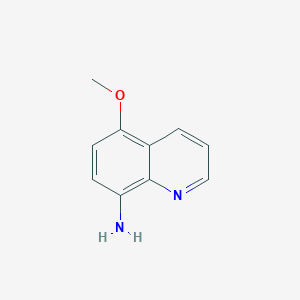

5-Methoxyquinolin-8-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLLTRMMFHENCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354621 | |

| Record name | 5-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30465-68-0 | |

| Record name | 5-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxyquinolin-8-amine from 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive, step-by-step guide for the synthesis of 5-Methoxyquinolin-8-amine, a valuable quinoline (B57606) derivative, starting from the readily available precursor, 8-hydroxyquinoline (B1678124). The described synthetic pathway involves a three-step process: O-methylation, nitration, and subsequent reduction. This document furnishes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.

Synthetic Pathway Overview

The synthesis of this compound from 8-hydroxyquinoline is achieved through a reliable three-step sequence. The initial step involves the O-methylation of the hydroxyl group of 8-hydroxyquinoline to yield 8-methoxyquinoline (B1362559). This is followed by the regioselective nitration at the 5-position of the quinoline ring to produce 5-nitro-8-methoxyquinoline. The final step is the reduction of the nitro group to an amine, affording the target compound, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established laboratory procedures.[1]

Step 1: Synthesis of 8-Methoxyquinoline

Methodology:

-

To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).

-

The reaction mixture is refluxed for 24 hours.

-

After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by flash chromatography using acetone as the eluent to yield 8-methoxyquinoline.

Step 2: Synthesis of 5-Nitro-8-methoxyquinoline

Methodology:

-

A mixture of concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³) is prepared and cooled.

-

To this cold nitrating mixture, 8-methoxyquinoline (50 mg) is added with shaking until it dissolves.

-

The reaction is allowed to proceed for 10-15 minutes.

-

The reaction mixture is then poured into cold water, leading to the precipitation of a yellow compound.

-

The precipitate is filtered under vacuum and dried over anhydrous calcium chloride.

-

The crude product is recrystallized from 95% methanol (B129727) (50 mL) to give pure 5-nitro-8-methoxyquinoline.

Step 3: Synthesis of this compound

Methodology:

-

In a suitable flask, 5-nitro-8-methoxyquinoline (0.050 g) is dissolved in concentrated hydrochloric acid (10 mL).

-

Tin dust (1 g) is added to the solution with vigorous shaking.

-

The mixture is heated on a water bath for 1 hour, or until the disappearance of the nitro compound is observed.

-

The reaction mixture is cooled to approximately 30°C and neutralized with 40 mL of cold water.

-

The product is extracted with chloroform (B151607) (40 mL).

-

The organic layer is collected, and the solvent is evaporated to yield a brownish solid.

-

The crude product is further purified by recrystallization and column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 1 | 8-Methoxyquinoline | 8-Hydroxyquinoline | Methyl iodide, Potassium carbonate | 71[1][2] | - |

| 2 | 5-Nitro-8-methoxyquinoline | 8-Methoxyquinoline | Conc. H₂SO₄, Conc. HNO₃ | 77[1][2] | 115[1][2] |

| 3 | This compound | 5-Nitro-8-methoxyquinoline | Tin, Conc. HCl | 96[1] | 142[1] |

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations. The initial O-methylation protects the hydroxyl group and directs the subsequent electrophilic nitration. The final reduction step converts the nitro group into the desired amine functionality.

Caption: Logical flow of the synthetic transformations.

References

Spectroscopic characterization of 5-Methoxyquinolin-8-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxyquinolin-8-amine

Introduction

This compound is a heterocyclic aromatic amine with the chemical formula C₁₀H₁₀N₂O.[1][2] As a quinoline (B57606) derivative, it serves as a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.[3] Its structural features, including the quinoline core, a primary amine, and a methoxy (B1213986) group, give rise to a distinct spectroscopic profile. This guide provides a comprehensive overview of its characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 30465-68-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [1] |

| Exact Mass | 174.079312947 Da | [1][2] |

| Melting Point | 90-95 °C | [1] |

| Appearance | Powder |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals corresponding to the amine, aromatic, and methoxy protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ (Amine) | Broad signal, variable | Singlet (broad) | 2H |

| Quinoline Aromatic Protons | 6.5 - 8.5 | Multiplets, Doublets | 5H |

| -OCH₃ (Methoxy) | ~3.9 | Singlet | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show 10 distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Quinoline Aromatic Carbons | 100 - 150 |

| C-O (Methoxy-bearing C) | 150 - 160 |

| C-N (Amine-bearing C) | 135 - 145 |

| -OCH₃ (Methoxy Carbon) | ~55 |

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound, the primary observation would be the molecular ion peak.

| Ion | Expected m/z | Notes |

| [M]⁺ | 174 | Corresponds to the nominal molecular weight of the compound. |

| [M+H]⁺ | 175 | Often observed in soft ionization techniques like ESI-MS. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3400 - 3250 (two bands) | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

| Aryl Ether | C-O Stretch | 1275 - 1200 (asymmetric) | Strong |

| Aryl Ether | C-O Stretch | 1075 - 1020 (symmetric) | Medium |

| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 675 | Strong |

References for IR band positions:[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the quinoline ring is expected to produce strong absorptions in the UV region.

| Transition | Expected λₘₐₓ (nm) | Solvent |

| π → π* | ~250 - 350 | Methanol or Ethanol (B145695) |

Note: The presence of the amino and methoxy auxochromes on the quinoline ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted quinoline.[5]

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Standard Addition: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are common.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation using Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the positively charged molecular ion [M]⁺ and various fragment ions.

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy (ATR Method)

-

Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance IR spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

-

Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm) to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the relationship between the analytical techniques and the structural information they provide.

References

Spectroscopic Data for 5-Methoxyquinolin-8-amine: A Search for ¹H and ¹³C NMR Insights

A comprehensive search for experimentally determined ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Methoxyquinolin-8-amine has revealed a notable absence of publicly available, detailed spectroscopic information. While this quinoline (B57606) derivative is documented in chemical databases, its specific NMR spectral characteristics, including chemical shifts and coupling constants, are not readily found in scientific literature or spectral repositories.

For researchers, scientists, and professionals in drug development, access to detailed NMR data is crucial for unequivocal structure elucidation, purity assessment, and as a reference for the synthesis of novel derivatives. The lack of this foundational data for this compound presents a significant gap for those working with this compound.

While specific data is unavailable, this guide provides a general overview of the expected NMR characteristics based on related structures and outlines a standard experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Characteristics

Based on the structure of this compound and data from analogous compounds, the following general features would be anticipated in its NMR spectra:

¹H NMR:

-

Aromatic Protons: Several signals are expected in the aromatic region (typically δ 6.5-9.0 ppm). The protons on the quinoline ring system will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons. The position of these signals will be influenced by the electron-donating effects of the methoxy (B1213986) and amino groups.

-

Amino Protons: A broad singlet corresponding to the two protons of the primary amine group (-NH₂) would likely be observed. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

-

Methoxy Protons: A sharp singlet, integrating to three protons, is expected for the methoxy group (-OCH₃), typically appearing in the upfield region of the aromatic spectrum (around δ 3.8-4.0 ppm).

¹³C NMR:

-

Aromatic Carbons: The spectrum will show ten distinct signals corresponding to the ten carbon atoms of the quinoline ring system. The chemical shifts of the carbons directly attached to the nitrogen, oxygen, and amino group will be significantly influenced by these heteroatoms.

-

Methoxy Carbon: A signal corresponding to the methoxy carbon will be present in the aliphatic region of the spectrum (typically δ 55-60 ppm).

Experimental Protocols for NMR Data Acquisition

For researchers intending to acquire NMR data for this compound, the following represents a standard experimental methodology.

Sample Preparation:

-

Sample Quantity: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts and should be recorded.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

2D NMR: To aid in the definitive assignment of proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of Molecular Structure

To facilitate the potential assignment of NMR signals once data is acquired, the chemical structure of this compound with numbered positions is provided below.

Caption: Chemical structure of this compound with key functional groups highlighted.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 5-Methoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 5-Methoxyquinolin-8-amine, a significant quinoline (B57606) derivative. By detailing the principles and expected outcomes of Infrared (IR) Spectroscopy and Mass Spectrometry (MS), this document serves as a vital resource for professionals in research and drug development.

Introduction to this compound

This compound is a substituted quinoline derivative with the chemical formula C₁₀H₁₀N₂O.[1][2] Its molecular weight is approximately 174.20 g/mol .[1][2] Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate structural elucidation and characterization are paramount for advancing research and development involving this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (methoxy group) |

| 1620-1580 | Strong | N-H bending (scissoring) of the primary amine |

| 1590, 1500, 1470 | Medium-Strong | Aromatic C=C stretching of the quinoline ring |

| 1275-1200 | Strong | Aryl-O stretching of the methoxy (B1213986) group |

| 1335-1250 | Strong | Aromatic C-N stretching |

| 850-750 | Strong | C-H out-of-plane bending (indicating substitution pattern on the aromatic ring) |

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample holder.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Predicted Mass Spectrometry Data

For this compound (molar mass ≈ 174.20 g/mol ), the mass spectrum is expected to show a molecular ion peak and several fragment ions. The predicted fragmentation data is presented below.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 159 | Moderate | [M - CH₃]⁺ (Loss of a methyl radical from the methoxy group) |

| 145 | Moderate | [M - CHO]⁺ or [M - N₂H]⁺ |

| 131 | Moderate-High | [M - CH₃ - CO]⁺ (Subsequent loss of carbon monoxide) |

| 117 | Moderate | [M - HCN - CH₃]⁺ (Loss of hydrogen cyanide and a methyl group) |

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

-

GC Separation:

-

Inject a small volume of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

-

-

Ionization (Electron Ionization - EI):

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam, leading to the formation of a positively charged molecular ion and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and directed into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Visualized Experimental Workflows

The following diagrams illustrate the experimental workflows for the IR and MS analysis of this compound.

Caption: Experimental workflow for Infrared (IR) Spectroscopy analysis.

Caption: Experimental workflow for Mass Spectrometry (MS) analysis.

References

5-Methoxyquinolin-8-amine: A Technical Guide for Drug Development Professionals

An In-depth Review of Core Physical, Chemical, and Synthetic Properties

Abstract

5-Methoxyquinolin-8-amine, also known commercially as the Chen Auxiliary, is a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural features enable it to function as a highly effective, removable directing group, facilitating challenging C(sp³)–H bond activations for the construction of complex nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its key role in synthetic workflows relevant to drug discovery and development.

Core Physical and Chemical Properties

This compound is typically a yellow to brown solid powder under standard conditions.[1][2] Its core properties are summarized below, providing a foundational dataset for researchers and chemists.

Table 1: Physicochemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 8-Amino-5-methoxyquinoline, Chen Auxiliary, MQ | [2][3][4] |

| CAS Number | 30465-68-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2][3] |

| Molecular Weight | 174.20 g/mol | [1][2][3] |

| Appearance | Yellow to brown solid/powder | [1][2] |

Table 2: Quantitative Physical and Chemical Data

| Property | Value | Source(s) |

| Melting Point | 90-95 °C | [2][4] |

| Boiling Point | 355.7 °C at 760 mmHg | [4] |

| Density | 1.217 g/cm³ | [4] |

| pKa (Predicted) | 3.98 ± 0.12 | [4] |

| Flash Point | 168.9 °C | [4] |

| XLogP3 | 1.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a certificate of analysis confirms that its ¹H NMR spectrum is consistent with its chemical structure.[1] The expected spectral characteristics are outlined below based on its functional groups and data from analogous structures.

Table 3: Expected Spectroscopic Characteristics

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | Multiple signals in the δ 6.5-8.5 ppm range. |

| Methoxy Protons (-OCH₃) | A singlet around δ 3.9-4.1 ppm. | |

| Amine Protons (-NH₂) | A broad singlet, chemical shift can vary. | |

| ¹³C NMR | Aromatic Carbons | Signals in the δ 100-155 ppm range. |

| Methoxy Carbon (-OCH₃) | A signal around δ 55-60 ppm. | |

| IR Spectroscopy | N-H Stretch | Two bands for the primary amine at 3400-3250 cm⁻¹.[5] |

| C-N Stretch (Aromatic) | Strong band at 1335-1250 cm⁻¹.[5] | |

| C-O Stretch (Aryl Ether) | Signal around 1275-1200 cm⁻¹. | |

| N-H Bend | Signal at 1650-1580 cm⁻¹.[5] | |

| Mass Spectrometry | Molecular Ion (M⁺) | Expected at m/z = 174.08. |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of quinoline (B57606) derivatives and its specific application as a directing group.

Synthesis of this compound

The synthesis is typically achieved via a two-step process involving the nitration of a methoxyquinoline precursor followed by the reduction of the nitro group.

Step 1: Synthesis of 5-Methoxy-8-Nitroquinoline (B7806900) (Precursor)

This step is analogous to the nitration of similar activated quinoline systems.[6]

-

Reagents: 5-Methoxyquinoline (B23529), Nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

-

Slowly add 5-methoxyquinoline to the cooled nitrating mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated yellow solid, 5-methoxy-8-nitroquinoline, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Reduction to this compound

This protocol is adapted from the reduction of a positional isomer, 5-nitro-8-methoxyquinoline.[6]

-

Reagents: 5-Methoxy-8-nitroquinoline, Reducing agent (e.g., Tin(II) chloride or catalytic hydrogenation with Pd/C), Solvent (e.g., concentrated hydrochloric acid, ethanol).

-

Procedure (using Tin and HCl):

-

Dissolve 5-methoxy-8-nitroquinoline in concentrated hydrochloric acid.

-

Add tin (Sn) dust portion-wise to the solution with vigorous stirring.

-

Heat the mixture on a water bath (e.g., for 1 hour) until the reaction is complete (disappearance of the starting material by TLC).

-

Cool the reaction mixture and neutralize it carefully with a concentrated base solution (e.g., NaOH or Na₂CO₃) until basic.

-

Extract the product into an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification Protocol

The crude this compound can be purified to the desired level (e.g., >95%) using standard laboratory techniques.

-

Method: Flash column chromatography.

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly effective. The precise ratio should be determined by TLC analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase.

-

Load the solution onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., 5% ethyl acetate in hexanes).

-

Elute the column with an increasing gradient of ethyl acetate.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Application in Synthesis: The Chen Auxiliary

A primary application of this compound in drug development is its use as the "Chen Auxiliary," a transient directing group for palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds to synthesize pyrrolidones.[2] This transformation is valuable for creating scaffolds found in many biologically active molecules.

Experimental Workflow for Pyrrolidone Synthesis

The workflow involves three key stages: installation of the auxiliary, the C-H activation/cyclization step, and the removal of the auxiliary.

Detailed Protocol for C-H Activation Application

This is a general procedure based on its reported use.[2]

-

Step 1 (Amide Formation): Couple the carboxylic acid of interest with this compound using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) in a suitable solvent like DMF or CH₂Cl₂ to form the amide conjugate. Purify by chromatography.

-

Step 2 (Cyclization): To a solution of the amide-auxiliary conjugate in a solvent like 1,2-dichloroethane, add a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Oxone® or benzoquinone). Heat the reaction mixture until the starting material is consumed. The reaction cyclizes the molecule to form the pyrrolidinone ring.

-

Step 3 (Auxiliary Removal): After purification of the cyclized product, remove the 8-amino-5-methoxyquinoline auxiliary under mild oxidative conditions. A common reagent for this is ceric ammonium (B1175870) nitrate (B79036) (CAN) at room temperature.[2] This cleavage yields the final N-H pyrrolidinone product and regenerates the auxiliary, which can potentially be recovered.

Conclusion

This compound is a versatile and powerful tool for synthetic chemists in the field of drug discovery. Its well-defined physical properties and predictable reactivity make it a reliable component in complex synthetic routes. The ability to function as a removable directing group for strategic C-H bond activation allows for the efficient construction of valuable pyrrolidinone cores and other complex nitrogen-containing molecules, streamlining the path to novel therapeutic candidates. This guide provides the core data and methodologies required for its effective utilization in a research and development setting.

References

5-Methoxyquinolin-8-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxyquinolin-8-amine, a key intermediate in pharmaceutical synthesis. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of experimental workflows and potential degradation pathways to support research and development activities.

Core Physicochemical Properties

This compound is a substituted quinoline (B57606) derivative.[1] Its fundamental properties are crucial for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [2][3] |

| Molecular Weight | 174.20 g/mol | [1] |

| Melting Point | 90-95 °C | [1][2] |

| pKa (Predicted) | 3.98 ± 0.12 | [2] |

| LogP (Predicted) | 2.40680 | [2] |

| Appearance | Powder | [1] |

Solubility Profile

Understanding the solubility of this compound is critical for its use in synthesis and formulation. Due to the basic nature of the amine group, its solubility is expected to be pH-dependent. Aromatic amines generally exhibit solubility in organic solvents.[4]

Note: The following data is illustrative and represents expected trends. Actual experimental values should be determined empirically.

Table 1: Illustrative Aqueous Solubility Profile

| pH | Predicted Solubility (mg/mL) | Method |

| 2.0 | > 10 | Shake-Flask |

| 4.0 | 5 - 10 | Shake-Flask |

| 7.0 | < 1 | Shake-Flask |

| 9.0 | < 0.5 | Shake-Flask |

| 12.0 | < 0.1 | Shake-Flask |

Table 2: Illustrative Solubility in Organic Solvents

| Solvent | Predicted Solubility Category |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetonitrile | Soluble |

| Dichloromethane | Freely Soluble |

| Ethyl Acetate | Sparingly Soluble |

| Heptane | Insoluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., buffered solutions of different pH, or organic solvents) in a sealed, clear container.

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Experimental workflow for shake-flask solubility determination.

Stability Profile

Assessing the stability of this compound is essential for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are used to identify potential degradation products and pathways.

Note: The following data is illustrative and represents expected outcomes from a forced degradation study.

Table 3: Illustrative Forced Degradation Study Results

| Condition | Duration | Degradation (%) | Major Degradation Products |

| 0.1 N HCl (aq), 60 °C | 24 hours | < 5% | - |

| 0.1 N NaOH (aq), 60 °C | 24 hours | 10-15% | Oxidative and hydrolytic degradants |

| 3% H₂O₂, 25 °C | 24 hours | > 20% | N-oxide, hydroxylated quinoline |

| Heat (80 °C, solid state) | 7 days | < 2% | - |

| Photostability (ICH Q1B) | 7 days | 5-10% | Photolytic products |

Experimental Protocol: Forced Degradation Study

This study exposes the compound to various stress conditions to accelerate its degradation.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Acidic: Add an appropriate amount of acid (e.g., to a final concentration of 0.1 N HCl) and heat (e.g., 60 °C).

-

Basic: Add an appropriate amount of base (e.g., to a final concentration of 0.1 N NaOH) and heat (e.g., 60 °C).

-

Oxidative: Add an oxidizing agent (e.g., to a final concentration of 3% H₂O₂) and keep at room temperature.

-

Thermal: Expose the solid compound to elevated temperatures (e.g., 80 °C).

-

Photolytic: Expose the solid or solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 1, 3, 7 days for solid state).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized, particularly under oxidative and photolytic stress. The primary amine is susceptible to oxidation, and the quinoline ring can undergo various reactions.

References

Unveiling the Structural Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Methoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 5-Methoxyquinolin-8-amine. While a definitive, publicly available crystal structure for this specific compound is not currently documented in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories, this paper outlines the essential experimental protocols and data presentation standards that would be employed in its determination. The guide serves as a robust framework for researchers undertaking the crystallographic analysis of this and similar small organic molecules.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for the planning and execution of crystallization experiments.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2][3] |

| Molecular Weight | 174.20 g/mol | [1][2][3] |

| CAS Number | 30465-68-0 | [1][2][3] |

| Melting Point | 90-95 °C | [1] |

| Boiling Point | 355.7 °C at 760 mmHg | [1] |

| Density | 1.217 g/cm³ | [1] |

| pKa | 3.98 ± 0.12 (Predicted) | [1] |

Experimental Protocols: A Roadmap to Crystal Structure Determination

The determination of the crystal structure of a compound like this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following sections detail the generalized experimental protocols for such an analysis.

Synthesis and Purification

The synthesis of this compound can be achieved through various reported methods. A common route involves the reduction of 5-methoxy-8-nitroquinoline (B7806900).[4]

Synthesis Example:

-

Starting Material: 5-methoxy-8-nitroquinoline

-

Reagents: Anhydrous ethanol (B145695), Palladium on carbon (Pd/C) catalyst, Hydrogen gas

-

Procedure: 5-methoxy-8-nitroquinoline is dissolved in anhydrous ethanol under a nitrogen atmosphere. A catalytic amount of Pd/C is added. The mixture is then stirred under a hydrogen atmosphere at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified by recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization.

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water). The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The X-ray source is typically a sealed tube or a microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data Collection Strategy: The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Data Reduction and Structure Solution

The raw diffraction images are processed to extract the intensities and positions of the Bragg reflections.

-

Data Reduction: The raw data is integrated, scaled, and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). This process yields a list of unique reflection indices (hkl) and their corresponding intensities and standard uncertainties.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the measured intensities to derive a set of phases for the structure factors, which in turn are used to calculate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor.

Visualization of the Experimental Workflow

The logical flow of the crystal structure analysis process is depicted in the following diagram.

Caption: Experimental workflow for crystal structure analysis.

References

Quantum Chemical Blueprint for 5-Methoxyquinolin-8-amine: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyquinolin-8-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a quinoline (B57606) derivative, it belongs to a class of compounds known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is paramount for designing and developing novel therapeutics. Quantum chemical calculations offer a powerful in-silico approach to elucidate these fundamental characteristics, providing insights that can guide rational drug design and optimization.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to this compound. It outlines the theoretical methodologies, expected outcomes, and the significance of the calculated parameters in the context of drug development. While a comprehensive set of published quantum chemical data for this specific molecule is not yet available, this guide details the established computational protocols used for analogous quinoline derivatives, enabling researchers to conduct their own in-depth analyses.

Core Computational Methodologies

Density Functional Theory (DFT) is the most widely employed quantum chemical method for studying molecules of this size due to its excellent balance of accuracy and computational cost. The following sections detail the standard protocols for key calculations.

Geometry Optimization

The first and most crucial step in any quantum chemical analysis is to determine the molecule's most stable three-dimensional structure.

Protocol:

-

Initial Structure Input: The starting point is an approximate 3D structure of this compound, which can be generated using molecular building software.

-

Computational Method: Geometry optimization is typically performed using DFT with a hybrid functional such as B3LYP.

-

Basis Set Selection: A Pople-style basis set, such as 6-31G(d) or a more flexible one like 6-311++G(d,p), is commonly chosen to describe the atomic orbitals.

-

Optimization Algorithm: An energy minimization algorithm, like the Berny optimization, is used to iteratively adjust the atomic coordinates until a stationary point on the potential energy surface is found.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

The output of this calculation provides precise bond lengths, bond angles, and dihedral angles.

Vibrational Analysis

Vibrational frequency calculations are not only essential for confirming a stable geometry but also for predicting the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Prerequisite: A fully optimized molecular geometry is required.

-

Computational Method: The same DFT functional (e.g., B3LYP) and basis set used for geometry optimization are employed to calculate the second derivatives of the energy with respect to the atomic coordinates.

-

Frequency Scaling: The calculated vibrational frequencies are often systematically higher than experimental values. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to improve agreement with experimental data.[1]

-

Spectral Analysis: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to validate the computational model and to aid in the assignment of vibrational modes to specific functional groups. For instance, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region.[2]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. Their energies and spatial distributions are crucial for understanding a molecule's reactivity and electronic properties.

Protocol:

-

Prerequisite: An optimized molecular geometry is necessary.

-

Calculation: The HOMO and LUMO energies are obtained from the output of the DFT calculation.

-

Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

-

Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Data Presentation: Expected Quantitative Outcomes

While specific pre-calculated data for this compound is not available in the literature, the following tables illustrate the type of quantitative data that would be generated from the aforementioned calculations. These tables serve as a template for presenting the results of a computational study on this molecule.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-N (amine) | e.g., 1.40 |

| C-O (methoxy) | e.g., 1.36 | |

| C-C (aromatic) | e.g., 1.39 - 1.42 | |

| Bond Angles | C-C-N (amine) | e.g., 120.5 |

| C-O-C (methoxy) | e.g., 118.0 | |

| Dihedral Angles | C-C-O-C (methoxy) | e.g., 5.0 |

Table 2: Key Vibrational Frequencies (Illustrative)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | Amine (-NH₂) | e.g., 3450 |

| N-H Symmetric Stretch | Amine (-NH₂) | e.g., 3360 |

| C-H Aromatic Stretch | Quinoline Ring | e.g., 3050 - 3150 |

| C-H Aliphatic Stretch | Methoxy (-OCH₃) | e.g., 2950 |

| C=C/C=N Stretch | Quinoline Ring | e.g., 1500 - 1600 |

| C-N Stretch | Amine (-NH₂) | e.g., 1300 |

| C-O Stretch | Methoxy (-OCH₃) | e.g., 1250 |

Table 3: Electronic Properties (Illustrative)

| Property | Calculated Value (eV) |

| HOMO Energy | e.g., -5.8 |

| LUMO Energy | e.g., -1.2 |

| HOMO-LUMO Gap (ΔE) | e.g., 4.6 |

| Dipole Moment | e.g., 2.5 Debye |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the quantum chemical analysis of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 5-Methoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, 5-Methoxyquinolin-8-amine has emerged as a compound of significant interest for therapeutic development. Its structural features suggest the potential for diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the biological activity screening of this compound and its close structural analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to further explore the therapeutic promise of this quinoline derivative.

Synthesis of this compound

The synthesis of this compound is a critical first step in its biological evaluation. A common synthetic route involves a multi-step process starting from 8-hydroxyquinoline (B1678124).

A general synthesis protocol is as follows:

-

Methoxylation of 8-Hydroxyquinoline: 8-Hydroxyquinoline is treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically refluxed for an extended period to ensure complete conversion to 8-methoxyquinoline (B1362559).

-

Nitration of 8-Methoxyquinoline: The resulting 8-methoxyquinoline is then nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group at the 5-position, yielding 5-nitro-8-methoxyquinoline.

-

Reduction of the Nitro Group: Finally, the nitro group of 5-nitro-8-methoxyquinoline is reduced to an amino group to afford the target compound, this compound. This reduction can be achieved using various reducing agents, such as tin dust in the presence of concentrated hydrochloric acid[1]. The final product is then purified using techniques like column chromatography.

Anticancer Activity

Table 1: Cytotoxicity of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline (a structural analog) against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

| HCT116 (Colon Cancer) | 0.33[2] |

| Caco-2 (Colon Cancer) | 0.51[2] |

| AGS (Gastric Cancer) | 3.6[2] |

| PANC-1 (Pancreatic Cancer) | 18.4[2] |

| SMMC-7721 (Liver Cancer) | 9.7[2] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for MTT-based cytotoxicity screening.

Antimicrobial Activity

The quinoline core is present in many antimicrobial agents. While direct antimicrobial data for this compound is limited, related 8-hydroxyquinoline derivatives have shown significant activity against a range of bacterial and fungal pathogens.

Table 2: Minimum Inhibitory Concentrations (MIC) of Representative 8-Hydroxyquinoline Derivatives against Various Microorganisms.

| Compound | Microorganism | MIC (µg/mL) |

| 8-Hydroxyquinoline | Staphylococcus aureus | - |

| Escherichia coli | - | |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Mycobacterium tuberculosis | 0.062 - 0.25[3] |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Staphylococcus aureus | - |

| Escherichia coli | - |

Note: Specific MIC values for 8-Hydroxyquinoline and Nitroxoline against S. aureus and E. coli are not provided in the search results, but their general antibacterial activity is mentioned.

Experimental Protocol: Agar (B569324) Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Sterile petri dishes

-

This compound (dissolved in a suitable solvent)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Agar Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the this compound solution, positive control, and negative control to the respective wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Workflow for the agar well diffusion assay.

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties. While specific in vivo data for this compound is not available, the general protocols for assessing anti-inflammatory activity provide a roadmap for its evaluation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% in saline)

-

This compound (formulated for oral or intraperitoneal administration)

-

Positive control (e.g., indomethacin (B1671933) or diclofenac)

-

Vehicle control

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the animals into groups and administer this compound, the positive control, or the vehicle control.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Potential Signaling Pathways

The biological activities of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanism of action for this compound is yet to be fully elucidated, related compounds have been shown to modulate key pathways involved in cancer progression. For instance, an 8-methoxy-indoloquinoline derivative has been reported to exert its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway[2]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The available data on its structural analogs strongly suggest its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide provides a foundational framework for researchers to undertake a comprehensive biological activity screening of this compound. The detailed experimental protocols and the insights into potential mechanisms of action are intended to facilitate further research and accelerate the translation of this promising molecule from the laboratory to potential clinical applications. Future studies should focus on obtaining specific quantitative data for this compound and elucidating its precise molecular targets and signaling pathways to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, identified by CAS number 401566-79-8. This pyrazole (B372694) derivative is a critical intermediate in the synthesis of Teneligliptin (B1682743), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] This document will delve into the physicochemical properties, synthesis methodologies, and the biological context of this key intermediate, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

Physicochemical Properties

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a white to light yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 401566-79-8 | [3][4] |

| Molecular Formula | C₁₄H₁₈N₄ | [5] |

| Molecular Weight | 242.32 g/mol | [5] |

| IUPAC Name | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | [4] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 107.0 to 111.0 °C | [3] |

| XLogP3 | 2.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a multi-step process. Several synthetic routes have been reported in the literature, particularly in patent filings. A common approach involves the reaction of a pyrazole precursor with a protected piperazine, followed by deprotection.

Experimental Protocol: Synthesis from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

One documented method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a protected piperazine, followed by deprotection.[6]

Step 1: Synthesis of tert-butyl-4-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

-

To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in dimethylformamide, add piperazine-1-carboxylic acid tert-butyl ester and an inorganic base such as potassium carbonate.[6]

-

Heat the reaction mixture, for example, to 120-140 °C.[6]

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).

-

Upon completion, the reaction is worked up to isolate the intermediate product, tert-butyl-4-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate.[6]

Step 2: Deprotection to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

-

The intermediate from Step 1 is then treated with an acid to remove both the formyl and the tert-butoxycarbonyl (Boc) protecting groups.[6]

-

Acids such as para-toluene sulfonic acid in an inert solvent like methanol (B129727) can be used.[6]

-

The reaction can be carried out at an elevated temperature, for instance, 75 to 80 °C.[6]

-

After the reaction is complete, the product is isolated and purified to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Role in the Synthesis of Teneligliptin

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a crucial building block for the synthesis of Teneligliptin.[1][2] The synthesis of Teneligliptin involves the coupling of this intermediate with a protected proline derivative.

Experimental Protocol: Synthesis of Teneligliptin

A representative procedure for the synthesis of Teneligliptin from its key intermediate is outlined below, based on patent literature.[7][8]

-

The synthesis begins with the coupling of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with a suitably protected proline derivative, such as N-tert-Butoxycarbonyl-L-trans-4-hydroxyproline, which is activated for amide bond formation.[7]

-

The resulting intermediate undergoes further transformations, including reaction with 1,3-thiazolidine.[7]

-

A final deprotection step, often using an acid like trifluoroacetic acid in a solvent such as dichloromethane, yields Teneligliptin.[7][8]

-

The final product is then purified using techniques like silica (B1680970) gel column chromatography.[8]

Biological Context: Mechanism of Action of Teneligliptin

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[9] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins.[9]

This leads to:

-

Glucose-dependent stimulation of insulin (B600854) secretion: Elevated GLP-1 levels act on pancreatic β-cells to increase insulin release in response to high blood glucose.

-

Inhibition of glucagon (B607659) secretion: GLP-1 also suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

The overall effect is improved glycemic control in patients with type 2 diabetes.

Suppliers

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is available from various chemical suppliers. A selection of suppliers is listed below.

| Supplier | Purity | Price (USD) | Link |

| Sigma-Aldrich | - | $17.25 (250 mg) - $552.00 (100 g) | --INVALID-LINK-- |

| TCI Chemicals | >98.0% | Contact for pricing | --INVALID-LINK-- |

| BLDpharm | - | Contact for pricing | --INVALID-LINK-- |

| Pharmaffiliates | High Purity | Login for pricing | --INVALID-LINK-- |

| ChemicalBook | 99% | $2.00 - $30.00 / kg | --INVALID-LINK-- |

| IndiaMART | - | ~₹300 / kg | --INVALID-LINK-- |

Please note that prices are subject to change and may vary based on quantity and purity.

Conclusion

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a fundamentally important intermediate for the synthesis of the anti-diabetic drug Teneligliptin. A thorough understanding of its properties, synthesis, and biological relevance is essential for researchers and professionals engaged in the development of DPP-4 inhibitors and other related therapeutic agents. The information provided in this guide serves as a valuable technical resource to support these endeavors.

References

- 1. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]

- 2. 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine | 401566-79-8 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C14H18N4 | CID 22029039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]

- 7. Process For The Preparation Of Teneligliptin [quickcompany.in]

- 8. Teneligliptin synthesis - chemicalbook [chemicalbook.com]

- 9. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 10. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxyquinolin-8-amine: A Versatile Heterocyclic Building Block for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyquinolin-8-amine, a substituted quinoline (B57606) derivative, has emerged as a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a bidentate chelation site, have led to its prominence as an efficient directing group in transition metal-catalyzed carbon-hydrogen (C-H) bond functionalization reactions. This capability allows for the regioselective synthesis of complex molecules, most notably pyrrolidines and related heterocycles, which are prevalent scaffolds in numerous biologically active compounds. Furthermore, the broader 8-aminoquinoline (B160924) core is the foundational structure for a class of potent antimalarial drugs, suggesting a rich, albeit underexplored, therapeutic potential for derivatives of this compound. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a directing group and the biological significance of its structural class. Detailed experimental protocols, data tables, and pathway diagrams are included to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a pale yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Melting Point | 90-95 °C | [2] |

| Boiling Point | 355.7 °C at 760 mmHg | [2] |

| Density | 1.217 g/cm³ | [2] |

| CAS Number | 30465-68-0 | [2] |

| Appearance | Pale yellow solid | [1] |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 8-hydroxyquinoline. A general synthetic approach involves the methylation of the hydroxyl group, followed by nitration and subsequent reduction of the nitro group to an amine.

A related synthesis of 8-Methoxyquinoline-5-amino acetic acid begins with the nitration of 8-methoxyquinoline (B1362559) to yield 5-nitro-8-methoxyquinoline.[3] The nitro group is then reduced to an amine using a reducing agent like tin dust in the presence of hydrochloric acid.[3]

Application in Organic Synthesis: A Removable Directing Group

A primary application of this compound in organic synthesis is its use as a highly effective bidentate directing group, often referred to as an auxiliary, in palladium-catalyzed C-H functionalization reactions.[4] This strategy enables the selective activation and subsequent functionalization of otherwise unreactive C(sp³)-H bonds, providing a powerful tool for the construction of complex molecular architectures.[5] The 8-aminoquinoline moiety can be readily installed via amide bond formation and later removed under mild conditions.[5]

Synthesis of Pyrrolidones via Palladium-Catalyzed C-H Amination

One of the most significant applications of the 8-aminoquinoline auxiliary is in the intramolecular amination of unactivated γ-C(sp³)-H bonds to synthesize pyrrolidones.[5] Pyrrolidines are a common structural motif in many natural products and pharmaceuticals.

Below is a representative experimental protocol for this transformation, adapted from methodologies described for 8-aminoquinoline auxiliaries.

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination of an Unactivated γ-C(sp³)-H Bond

Materials:

-

Substrate (N-alkyl-N-(5-methoxyquinolin-8-yl)carboxamide)

-

Palladium acetate (B1210297) (Pd(OAc)₂)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Pivalic acid (as an additive, optional but often beneficial)

-

tert-Amyl alcohol or a similar high-boiling point solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the N-alkyl-N-(5-methoxyquinolin-8-yl)carboxamide substrate (1 equivalent), palladium acetate (0.05 equivalents), and cesium carbonate (2.5-3.5 equivalents).

-

If used, add pivalic acid (0.2 equivalents).

-

Add anhydrous tert-amyl alcohol to the vessel.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyrrolidone derivative.

Workflow for Pyrrolidone Synthesis using this compound Auxiliary:

Caption: Workflow for the synthesis of pyrrolidones.

Removal of the this compound Directing Group

The utility of this compound as a directing group is enhanced by its facile removal to reveal the desired functional group, typically a carboxylic acid or primary amide. A common method for the removal of the 8-aminoquinoline auxiliary involves treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN) at room temperature.[5] Acid-catalyzed hydrolysis is another effective method for cleaving the amide bond and recovering the directing group.

Biological Significance of the 8-Aminoquinoline Scaffold

While this compound is primarily utilized as a synthetic intermediate, its core structure, 8-aminoquinoline, is the cornerstone of a class of important antimalarial drugs.[1] Primaquine (B1584692) and tafenoquine (B11912) are prominent examples of 8-aminoquinoline derivatives used for the treatment of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[1]

Proposed Mechanism of Antimalarial Action

The antimalarial activity of 8-aminoquinolines is believed to be mediated by their metabolites.[6] The current hypothesis for the mechanism of action of primaquine involves a two-step biochemical relay:

-

Metabolic Activation: The parent 8-aminoquinoline compound is metabolized by host liver enzymes, predominantly cytochrome P450 2D6 (CYP2D6), to form reactive intermediates.

-

Generation of Reactive Oxygen Species (ROS): These metabolites then undergo redox cycling with cytochrome P450 reductase, leading to the generation of high levels of reactive oxygen species (ROS).[2] This oxidative stress is thought to damage the parasite's cellular components, including its DNA and mitochondrial membranes, ultimately leading to parasite death.[7]